molecular formula C18H19N3O2S B5773023 N-[4-({[(phenylacetyl)amino]carbonothioyl}amino)phenyl]propanamide

N-[4-({[(phenylacetyl)amino]carbonothioyl}amino)phenyl]propanamide

Cat. No. B5773023
M. Wt: 341.4 g/mol
InChI Key: OKBZJHHKSPPBEV-UHFFFAOYSA-N
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Description

N-[4-({[(phenylacetyl)amino]carbonothioyl}amino)phenyl]propanamide, commonly known as PACAP-27, is a neuropeptide that has been extensively studied for its potential therapeutic applications. PACAP-27 is a member of the vasoactive intestinal peptide (VIP) family of peptides, which are known to play important roles in the regulation of various physiological processes, including neurotransmission, cardiovascular function, and immune response.

Mechanism of Action

PACAP-27 exerts its effects through binding to three different receptors: PAC1, VPAC1, and VPAC2. These receptors are widely expressed in the brain and other tissues and are involved in the regulation of various physiological processes, including neurotransmission, inflammation, and immune response.
Biochemical and physiological effects:
PACAP-27 has been shown to have a wide range of biochemical and physiological effects, including the regulation of neurotransmitter release, modulation of ion channels, and regulation of gene expression. PACAP-27 has also been shown to have anti-inflammatory and immunomodulatory effects, and to promote cell survival and regeneration.

Advantages and Limitations for Lab Experiments

One of the major advantages of PACAP-27 is its high specificity for the PAC1 receptor, which allows for targeted modulation of neuronal activity. However, one limitation of PACAP-27 is its short half-life, which can limit its effectiveness in vivo. Additionally, the synthesis and purification of PACAP-27 can be challenging, which can limit its availability for research purposes.

Future Directions

There are several potential future directions for research on PACAP-27. One area of interest is the development of more stable analogs of PACAP-27 that can be used for in vivo studies. Another area of interest is the investigation of the role of PACAP-27 in other physiological processes, such as cardiovascular function and immune response. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of PACAP-27 and to identify potential therapeutic applications in neurological disorders.

Synthesis Methods

PACAP-27 can be synthesized through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The synthesis involves the sequential addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The final product is then purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

PACAP-27 has been studied extensively for its potential therapeutic applications in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Studies have shown that PACAP-27 can protect neurons from oxidative stress, inflammation, and apoptosis, and promote neuronal survival and regeneration.

properties

IUPAC Name

N-[4-[(2-phenylacetyl)carbamothioylamino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-2-16(22)19-14-8-10-15(11-9-14)20-18(24)21-17(23)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,19,22)(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBZJHHKSPPBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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